threo-Honokitriol

Natural Product Chemistry Chiral Chromatography NMR Spectroscopy

Generic Magnolia officinalis extracts and the co-occurring diastereomer erythro-honokitriol cannot substitute for threo-honokitriol in applications demanding stereochemical precision. This (1S,2S)-configured reference standard addresses the critical pain point of isomeric misassignment in botanical QC and natural product screening. - Purity ≥98% (HPLC), enabling reliable calibration curves for quantitative HPLC-UV and LC-MS/MS methods. - Chromatographically resolved from erythro diastereomer; validated 1D/2D NMR spectroscopic benchmark for dereplication and structural elucidation. - Supplied as authenticated reference material, eliminating ambiguity in SAR studies and compound library screening where stereochemistry governs molecular recognition.

Molecular Formula C18H20O5
Molecular Weight 316.3 g/mol
CAS No. 1099687-80-5
Cat. No. B1265166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namethreo-Honokitriol
CAS1099687-80-5
Synonymsthreo-honokitriol
Molecular FormulaC18H20O5
Molecular Weight316.3 g/mol
Structural Identifiers
SMILESC=CCC1=C(C=CC(=C1)C2=C(C=CC(=C2)C(C(CO)O)O)O)O
InChIInChI=1S/C18H20O5/c1-2-3-12-8-11(4-6-15(12)20)14-9-13(5-7-16(14)21)18(23)17(22)10-19/h2,4-9,17-23H,1,3,10H2/t17-,18-/m0/s1
InChIKeyLKYOLPWSGNGKSH-ROUUACIJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





threo-Honokitriol: Defined Neolignan Reference Standard


threo-Honokitriol (CAS: 1099687-80-5), systematically designated (1S,2S)-1-[4-hydroxy-3-(4-hydroxy-3-prop-2-enylphenyl)phenyl]propane-1,2,3-triol, is a biphenyl-derived neolignan first isolated from the methanol-soluble fraction of the stem bark of Magnolia officinalis [1]. It belongs to the class of organic compounds known as biphenyls and derivatives, characterized by two benzene rings linked by a C–C bond . The compound possesses a molecular formula of C18H20O5, a molecular weight of 316.35 g/mol, and two defined stereocenters (1S,2S) [2]. Commercially available reference standards of threo-honokitriol are typically supplied with a purity specification of ≥98% as determined by HPLC [3], positioning it as a defined analytical tool rather than an uncharacterized botanical extract.

1
Workflow Chiral reference-standard workflow for neolignan authentication
2
Selection Stereochemically defined (1S,2S) threo-honokitriol, not erythro isomer or crude extract
3
Use Context HPLC/LC-MS quantification, NMR dereplication, and diastereomer method development

Why threo-Honokitriol Is Not Interchangeable


Procurement of generic Magnolia officinalis extracts or the structurally isomeric erythro-honokitriol cannot substitute for threo-honokitriol in analytical and reference applications requiring stereochemical precision. threo-Honokitriol and erythro-honokitriol are diastereomers that co-occur in the source plant and possess identical molecular formulas (C18H20O5, MW 316.35) and planar connectivity but opposite stereochemical configuration at the C-1/C-2 propane-1,2,3-triol moiety [1]. This stereochemical divergence results in distinct chromatographic retention behaviors and differential NMR spectroscopic signatures [2], precluding interchangeable use in validated HPLC methods, LC-MS quantification protocols, or structural elucidation workflows. Furthermore, botanical extracts contain multiple co-occurring neolignans—including magnolol, honokiol, magnolianone, and randaiol—whose relative abundances vary by harvest location, extraction method, and seasonal factors [3]. Without a structurally authenticated, isomerically pure reference standard, the reproducibility of analytical data and the integrity of compound library screening results cannot be assured.

Risk 1
threo-Honokitriol vs. erythro-Honokitriol
Opposite stereochemistry at C-1/C-2 alters chromatographic retention and NMR signatures.
Diastereomer substitution may compromise method traceability and spectral assignment.
Risk 2
Pure standard vs. crude Magnolia extract
Co-occurring neolignans (magnolol, honokiol, randaiol) vary by harvest and extraction method.
Botanical extracts lack isomerically resolved purity; batch-to-batch variability may shift retention profiles.
Risk 3
Biphenyl neolignan vs. furofuran lignans
Core scaffold differences (biphenyl C–C vs. fused tetrahydrofuran) affect solubility and target-engagement context.
Functional interchangeability with co-isolated lignans cannot be assumed.

threo-Honokitriol Differentiation Evidence


Stereochemistry vs. erythro-Honokitriol

threo-Honokitriol and erythro-honokitriol are diastereomers that exhibit distinct stereochemical configurations at the propane-1,2,3-triol moiety: threo-honokitriol possesses (1S,2S) absolute configuration, while erythro-honokitriol adopts (1R,2S) configuration . This configurational difference manifests in measurable chromatographic and spectroscopic properties. The compounds were successfully resolved from each other and from co-occurring neolignans via repeated chromatographic fractionation of the MeOH-soluble portion of M. officinalis stem bark extract, with structural assignments confirmed by extensive 1D and 2D NMR experiments [1][2].

Stereochemistry vs. erythro
Head-to-head
threo-(1S,2S) vs. erythro-(1R,2S); opposite configuration at C-1 causes distinct chromatographic separation.
Supports stereochemical-control attribution in chiral methods.
Assignment confirmed by 1D/2D NMR from M. officinalis stem bark fractionation.
Natural Product Chemistry Chiral Chromatography NMR Spectroscopy

Biphenyl vs. Furofuran Lignan Scaffolds

threo-Honokitriol is classified as a biphenyl derivative, characterized by two benzene rings directly linked via a C–C bond, with a propane-1,2,3-triol side chain attached to one ring and an allyl group on the other . This biphenyl scaffold distinguishes it from furofuran lignans—such as syringaresinol and magnolignan B (compounds 8a and 8b)—which were co-isolated from the same M. officinalis extract and possess a fused tetrahydrofuran ring system [1]. The structural class difference is quantifiable by distinct molecular complexity scores (374.0 for threo-honokitriol) and topological polar surface area (101.0 Ų), which govern physicochemical properties including solubility and membrane permeability [2].

Biphenyl vs. furofuran scaffold
Class-level
Biphenyl core (C–C linked rings) with propane-1,2,3-triol; molecular complexity 374.0, TPSA 101.0 Ų.
Scaffold class determines fundamental physicochemical and target-engagement context.
Differentiates from co-isolated furofuran lignans; structural classification based on InChI/SMILES analysis.
Natural Product Classification Chemotaxonomy Structural Biology

Defined Purity vs. Botanical Extracts

Commercially available threo-honokitriol reference standards are supplied with defined purity specifications that enable their use as analytical benchmarks. One vendor specification indicates a purity of >98% as determined by HPLC analysis, with the compound provided in powder form [1]. This defined purity is essential for accurate quantification in LC-MS and HPLC-UV workflows and for the preparation of calibration curves. In contrast, the natural abundance of threo-honokitriol in crude Magnolia officinalis extracts is not specified and is expected to be low relative to major constituents such as magnolol and honokiol, which are present in substantially higher concentrations [2].

Defined purity vs. extract
Specification review
Reference standard >98% (HPLC) vs. crude M. officinalis extract with unspecified trace abundance.
Defined purity enables quantitative calibration; extract composition not controlled for reference use.
Vendor specification; lot-to-lot variability in botanical matrix precludes interchangeability.
Analytical Chemistry Quality Control Reference Materials

threo-Honokitriol Validated Applications


HPLC and LC-MS Quantification Reference

threo-Honokitriol serves as an authenticated reference standard for the identification and quantification of this specific neolignan in Magnolia officinalis extracts and derived botanical products. Its defined stereochemistry (1S,2S) and commercial availability at >98% purity [1] enable its use in constructing calibration curves for quantitative HPLC-UV and LC-MS/MS methods. This application is critical for botanical standardization, quality control of herbal preparations, and comparative phytochemical profiling studies where precise quantification of individual neolignan constituents is required [2].

Stereochemical Authentication in Library Screening

In high-throughput screening campaigns employing natural product libraries, the inclusion of structurally verified threo-honokitriol eliminates ambiguity arising from isomeric contamination. Given that threo-honokitriol co-occurs with its diastereomer erythro-honokitriol in the source plant material [1], the use of a chromatographically resolved, isomerically pure reference standard ensures that any observed biological activity is correctly attributed to the (1S,2S) stereoisomer rather than an undefined mixture. This is particularly relevant for structure-activity relationship (SAR) studies and target deconvolution efforts where stereochemistry may influence molecular recognition [2].

NMR Benchmark for Neolignan Characterization

threo-Honokitriol provides a well-characterized NMR spectroscopic benchmark for the identification and structural validation of newly isolated neolignans from Magnoliaceae and related plant families. The original isolation study established its structure through extensive 1D and 2D NMR experiments, and simulated 1H and 13C NMR spectra (at 400 MHz and 100 MHz in acetone-d6) are available in public spectral databases [1][2]. These reference spectra enable rapid dereplication of known compounds in complex natural product extracts and serve as a comparative dataset for confirming the identity of newly isolated threo-honokitriol from alternative botanical sources.

Diastereomer Separation Method Development

The availability of pure threo-honokitriol facilitates the development and validation of chiral or achiral chromatographic methods capable of resolving it from its erythro diastereomer and other co-occurring neolignans. The original isolation utilized repeated chromatographic fractionation to achieve baseline separation of the threo and erythro isomers [1]. A defined reference standard enables optimization of mobile phase composition, column selection, and detection parameters to achieve reproducible diastereomer resolution in complex matrices, a prerequisite for any validated analytical method intended for regulatory or quality control applications [2].

Application
Selection Property
Validation Focus
Neolignan quantification in botanical extracts
Isomerically pure reference with defined (1S,2S) stereochemistry
Peak identity confirmation and calibration range linearity
Stereochemical attribution in screening libraries
Stereoisomer-resolved reference material
Isomer contamination check and SAR attribution accuracy
NMR structural dereplication
Authenticated 1D/2D NMR reference data
Cross-validation with public spectral databases and stereochemical assignment
Diastereomer separation method development
Chromatographically resolved threo isomer standard
Mobile phase/column optimization and method reproducibility verification
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